molecular formula C25H26N4O B13666777 N-[(9S)-8|A-Cinchonan-9-yl]picolinamide

N-[(9S)-8|A-Cinchonan-9-yl]picolinamide

Cat. No.: B13666777
M. Wt: 398.5 g/mol
InChI Key: DKBSGEPCDLMFJP-OSZFHHHMSA-N
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Description

N-[(9S)-8α-Cinchonan-9-yl]picolinamide is a cinchona alkaloid derivative that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its application as an organocatalyst, particularly in catalytic asymmetric reactions. Its molecular formula is C₂₅H₂₆N₄O, and it has a molecular weight of 398.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(9S)-8α-Cinchonan-9-yl]picolinamide can be synthesized through a reaction involving (8S,9S)-9-amino-9-epicinchonidine and 2-(N-methyl)pyridinium tetrafluoroborate. The reaction typically requires 1.5 equivalents of the pyridinium salt and is carried out under controlled conditions to ensure high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for N-[(9S)-8α-Cinchonan-9-yl]picolinamide are not widely documented, the synthesis generally involves standard organic synthesis techniques. The compound is often produced in bulk for research purposes, leveraging expertise in asymmetric synthesis, chiral resolution, and chiral analysis .

Chemical Reactions Analysis

Types of Reactions

N-[(9S)-8α-Cinchonan-9-yl]picolinamide primarily undergoes reactions typical of organocatalysts, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions involving N-[(9S)-8α-Cinchonan-9-yl]picolinamide include ketimines and hydrosilylation agents. The reactions are often carried out under inert atmospheres and at controlled temperatures to maintain the integrity of the chiral centers .

Major Products

The major products formed from these reactions are typically chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other high-value compounds .

Scientific Research Applications

N-[(9S)-8α-Cinchonan-9-yl]picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in catalytic asymmetric reactions, aiding in the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its role in the synthesis of chiral drugs and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(9S)-8α-Cinchonan-9-yl]picolinamide involves its role as an organocatalyst. It facilitates reactions by providing a chiral environment that enhances the enantioselectivity of the reaction. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, guiding the formation of chiral products .

Comparison with Similar Compounds

Similar Compounds

    N-(8α,9S)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea: Another cinchona alkaloid derivative used as a chiral thiourea catalyst.

    N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide: A closely related compound with similar applications in asymmetric catalysis.

Uniqueness

N-[(9S)-8α-Cinchonan-9-yl]picolinamide stands out due to its high enantioselectivity and versatility in various catalytic asymmetric reactions. Its ability to be used as both a standalone catalyst and a chiral ligand makes it a valuable tool in synthetic organic chemistry .

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide

InChI

InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23-,24-/m0/s1

InChI Key

DKBSGEPCDLMFJP-OSZFHHHMSA-N

Isomeric SMILES

C=CC1CN2CCC1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5

Origin of Product

United States

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